Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate
Description
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate is a thiophene-based compound characterized by a 2-thiophenecarboxylate backbone substituted with a 2-chloro-2-phenylacetyl amide group at the 3-position and a methyl group at the 4-position. Its molecular formula is C₁₅H₁₃ClN₂O₃S, and its molecular weight is 336.79 g/mol (exact value depends on isotopic composition). This compound is synthesized via reactions involving 2-chloro-2-phenylacetyl chloride, as outlined in Scheme 1 of Antibiotics (2014), where such chlorinated acetyl chlorides are employed to introduce acylated amino groups onto thiophene scaffolds .
Properties
IUPAC Name |
methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-9-8-21-13(15(19)20-2)12(9)17-14(18)11(16)10-6-4-3-5-7-10/h3-8,11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNXBMWQHXXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C(C2=CC=CC=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-2-phenylacetyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Scientific Research Applications
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The chloroacetyl moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The phenyl and thiophene rings contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate and analogous thiophene derivatives:
Key Observations:
Substituent Diversity: The primary compound distinguishes itself with a 2-chloro-2-phenylacetyl amide group, which combines halogenated and aromatic features. In contrast, analogs like Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate replace the acylated amino group with a simpler 2-chlorophenyl substituent. Sulfonamide derivatives (e.g., Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate ) exhibit higher molecular weights due to the sulfonyl group’s additional oxygen and sulfur atoms.
Synthetic Pathways :
- The primary compound is synthesized via acylation using 2-chloro-2-phenylacetyl chloride under mild conditions (room temperature, triethylamine as a base) .
- Sulfonamide analogs require sulfonation steps involving chlorosulfonyl intermediates (e.g., methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate) followed by amine coupling .
Lipophilicity and Drug-Likeness: While lipophilicity data for the primary compound are unavailable, similar thiophene derivatives (e.g., phenyl carbamates) exhibit log k values ranging from 1.2 to 3.5 when determined via HPLC, influenced by substituent polarity .
Physicochemical and Functional Differences
- Steric Hindrance : The 4-methyl group in all compared compounds reduces rotational freedom, which may influence binding to biological targets.
- Solubility : Sulfonamide analogs (e.g., ) are expected to have higher aqueous solubility due to the polar sulfonyl group, whereas the primary compound’s chloro-phenylacetyl group may favor organic solvents.
Biological Activity
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate is a thiophene derivative that has gained attention in medicinal chemistry due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, including acute lymphoblastic leukemia (ALL). It induces cell death through mechanisms such as apoptosis, characterized by phosphatidylserine externalization and mitochondrial depolarization .
- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation. This inhibition contributes to its anti-cancer properties by disrupting signaling pathways crucial for tumor growth .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is another mechanism through which this compound exerts its cytotoxic effects. Elevated ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells .
Efficacy Against Cancer
Research findings demonstrate the efficacy of this compound against various cancer types:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Acute Lymphoblastic Leukemia | CCRF-CEM | 5.0 | Apoptosis induction via ROS |
| Lymphoma | Daudi | 7.5 | Kinase inhibition |
| Breast Cancer | MCF-7 | 6.0 | Cell cycle arrest |
These data suggest that the compound is particularly effective against lymphoid malignancies, with lower IC50 values indicating higher potency.
Case Studies
Several studies have explored the biological activity of thiophene derivatives similar to this compound:
- Study on Cytotoxicity : A recent study screened over 1300 compounds and identified a novel thiophene derivative that induced significant cytotoxicity in ALL cell lines. The study utilized a Differential Nuclear Staining assay to quantify cell death and elucidated the underlying apoptotic pathways involved .
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of thiophene derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases alongside their anti-cancer properties .
- Broad Spectrum Activity : Thiophene compounds have been reported to exhibit anti-anxiety and anti-microbial activities, indicating their versatility as therapeutic agents beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
